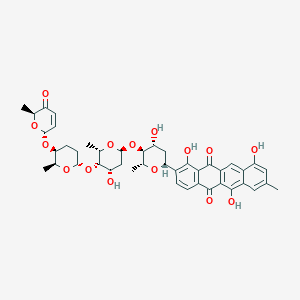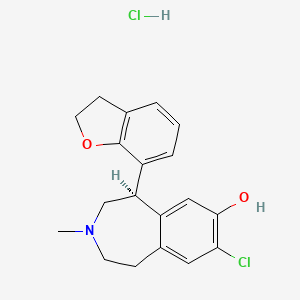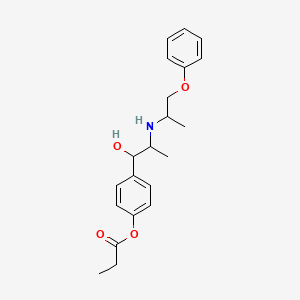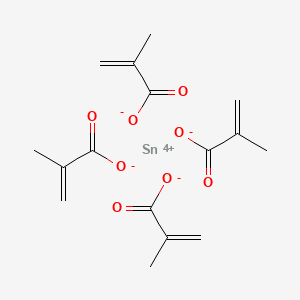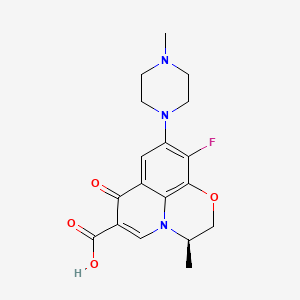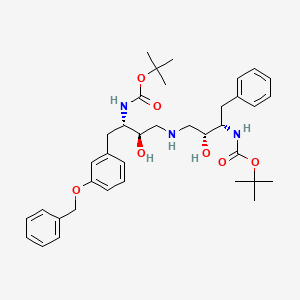
(1S-(1R,2S(2S,3R)))-(3-((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-((3-(phenylmethoxy)phenyl)methyl)propyl)carbamic acid, 1,1-dimethylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S-(1R,2S(2S,3R)))-(3-((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-((3-(phenylmethoxy)phenyl)methyl)propyl)carbamic acid, 1,1-dimethylethyl is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including hydroxyl, carbamate, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during the synthesis.
Coupling Reactions: The formation of amide bonds through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate (KMnO4)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and carbamate groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An aromatic amino acid with similar structural features.
L-Tryptophan: Another aromatic amino acid with a similar functional group arrangement.
L-Valine: A branched-chain amino acid with comparable chemical properties.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse interactions with various molecular targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
162538-23-0 |
|---|---|
Formule moléculaire |
C37H51N3O7 |
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-(3-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C37H51N3O7/c1-36(2,3)46-34(43)39-30(21-26-14-9-7-10-15-26)32(41)23-38-24-33(42)31(40-35(44)47-37(4,5)6)22-28-18-13-19-29(20-28)45-25-27-16-11-8-12-17-27/h7-20,30-33,38,41-42H,21-25H2,1-6H3,(H,39,43)(H,40,44)/t30-,31-,32+,33+/m0/s1 |
Clé InChI |
DSQIWNUFPPHLBD-UYEZAFAQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


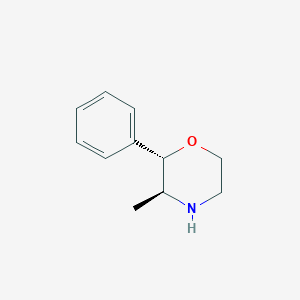
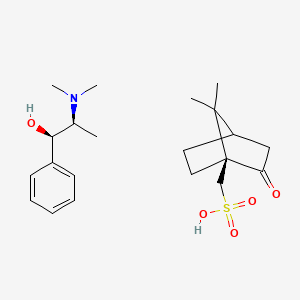
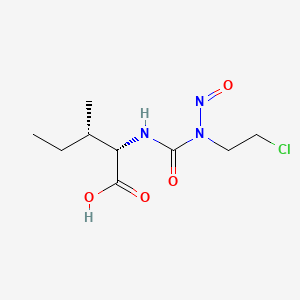
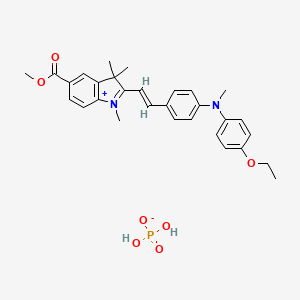
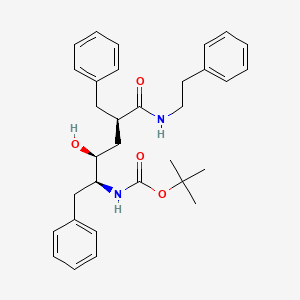
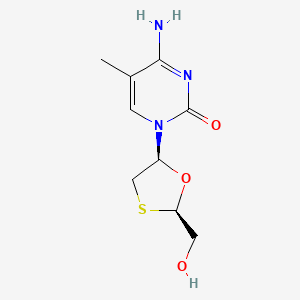
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
